N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea
Overview
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). It was first identified in a high-throughput screening of compounds that could activate AMPK, a key regulator of cellular metabolism. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity.
Mechanism of Action
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea activates AMPK by binding to the regulatory γ-subunit of the enzyme. This binding induces a conformational change that allosterically activates the kinase activity of the α-subunit. Activated AMPK then phosphorylates downstream targets involved in cellular metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
Activation of AMPK by this compound has been shown to have several biochemical and physiological effects. In addition to the effects mentioned above, this compound has been shown to increase mitochondrial biogenesis, reduce inflammation, and improve endothelial function. These effects are thought to be mediated by the downstream targets of AMPK, which play important roles in cellular metabolism and homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR, this compound does not activate other kinases, making it a useful tool for studying the specific effects of AMPK activation. However, one limitation of using this compound is its relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Additionally, further studies are needed to fully understand the downstream targets of AMPK activation by this compound and how these targets contribute to its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of metabolic disorders.
Scientific Research Applications
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)thiourea has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models of diabetes and obesity. Additionally, this compound has been shown to increase fatty acid oxidation and decrease lipid accumulation in the liver, suggesting its potential use in treating non-alcoholic fatty liver disease.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-5-20(3,4)15-11-13-16(14-12-15)21-19(24)22-17-9-7-8-10-18(17)23-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFTRNXXOZKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.